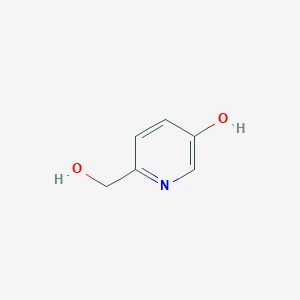

6-(Hydroxymethyl)pyridin-3-ol

Übersicht

Beschreibung

2-Hydroxymethyl-5-hydroxypyridine is a natural product isolated from the mature and dried seeds of Sterculia lychnophora. It is a pyridine derivative with the molecular formula C6H7NO2 and a molecular weight of 125.13 g/mol . This compound is known for its potential biological activities, including acting as a kinase inhibitor .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Hydroxymethyl-5-hydroxypyridin kann auf verschiedene Weise erfolgen. Ein gängiger Ansatz beinhaltet die Hydroxylierung von 2-Methyl-5-hydroxypyridin. Diese Reaktion erfordert typischerweise die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat unter kontrollierten Bedingungen .

Industrielle Produktionsverfahren

Die industrielle Produktion von 2-Hydroxymethyl-5-hydroxypyridin kann die Extraktion aus natürlichen Quellen umfassen, wie z. B. den Samen von Sterculia lychnophora. Die Samen werden getrocknet und verarbeitet, um die Verbindung zu isolieren. Alternativ kann die großtechnische Synthese mit chemischen Methoden durchgeführt werden, wobei die Reaktionsbedingungen optimiert werden, um die Ausbeute und Reinheit zu maximieren .

Analyse Chemischer Reaktionen

Reaktionstypen

2-Hydroxymethyl-5-hydroxypyridin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxylgruppen können oxidiert werden, um entsprechende Carbonylverbindungen zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um 2-Hydroxymethyl-5-methylpyridin zu bilden.

Substitution: Die Hydroxylgruppen können durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von 2-Formyl-5-hydroxypyridin.

Reduktion: Bildung von 2-Hydroxymethyl-5-methylpyridin.

Substitution: Bildung verschiedener substituierter Pyridinderivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

2-Hydroxymethyl-5-hydroxypyridin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein in der organischen Synthese und als Ligand in der Koordinationschemie verwendet.

Industrie: Wird bei der Synthese verschiedener Pharmazeutika und Agrochemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 2-Hydroxymethyl-5-hydroxypyridin beinhaltet seine Rolle als Kinase-Inhibitor. Es bindet an das aktive Zentrum von Kinasen und verhindert die Phosphorylierung von Zielproteinen. Diese Hemmung kann verschiedene Signalwege stören und zu veränderten Zellfunktionen führen. Die molekularen Zielstrukturen der Verbindung umfassen spezifische Kinasen, die an Zellproliferation und -überleben beteiligt sind .

Wirkmechanismus

The mechanism of action of 2-Hydroxymethyl-5-hydroxypyridine involves its role as a kinase inhibitor. It binds to the active site of kinases, preventing the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways, leading to altered cellular functions. The compound’s molecular targets include specific kinases involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Hydroxy-5-methylpyridin: Ähnliche Struktur, aber mit einer Methylgruppe anstelle einer Hydroxymethylgruppe.

2-Hydroxypyridin: Fehlt die Hydroxymethylgruppe, wodurch es weniger hydrophil ist.

5-Hydroxy-2-pyridinmethanol: Ähnliche Struktur, aber mit der Hydroxymethylgruppe an einer anderen Position.

Einzigartigkeit

2-Hydroxymethyl-5-hydroxypyridin ist aufgrund seiner beiden Hydroxylgruppen einzigartig, die eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen. Seine Fähigkeit, als Kinase-Inhibitor zu wirken, unterscheidet es von anderen ähnlichen Verbindungen und macht es sowohl für Forschungszwecke als auch für potenzielle therapeutische Anwendungen wertvoll .

Biologische Aktivität

6-(Hydroxymethyl)pyridin-3-ol, also known as 6-methylolpyridin-3-ol, is a pyridine derivative with the molecular formula . This compound has garnered attention in medicinal chemistry and materials science due to its diverse biological activities and potential therapeutic applications. Its structure features a hydroxymethyl group at the third position of the pyridine ring, contributing to its reactivity and biological properties.

The compound's structure can be represented as follows:

This configuration allows this compound to participate in various chemical reactions, particularly nucleophilic substitutions and oxidations, which can lead to the formation of pharmacologically active derivatives.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile in enzymatic reactions. The hydroxymethyl group enhances its reactivity, allowing it to interact with enzyme active sites, thereby facilitating transformations that yield biologically relevant compounds. Key mechanisms include:

- Kinase Inhibition : The compound has been noted for its potential as a kinase inhibitor, disrupting signaling pathways crucial for cell proliferation and survival.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential as an antimicrobial agent.

Antimicrobial Properties

Research indicates that this compound possesses antibacterial activity, particularly against Gram-positive bacteria. This activity is often mediated through the generation of reactive oxygen species (ROS), which contribute to bacterial cell damage.

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. For example, it has been studied for its ability to inhibit cyclooxygenase enzymes, which play a pivotal role in the inflammatory response. This inhibition can lead to reduced synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Case Studies

-

Antibacterial Efficacy :

- A study evaluated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antibacterial properties.

-

Inflammation Model :

- In an animal model of inflammation induced by carrageenan, administration of this compound resulted in a marked decrease in paw edema compared to control groups. This suggests potential therapeutic benefits in treating inflammatory conditions.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

6-(hydroxymethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-4-5-1-2-6(9)3-7-5/h1-3,8-9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESFDGDRYVANBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10329330 | |

| Record name | 6-(hydroxymethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40222-77-3 | |

| Record name | 6-(hydroxymethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(hydroxymethyl)pyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 6-(Hydroxymethyl)pyridin-3-ol formed in food?

A1: this compound can form in food through a ring expansion reaction of 5-(hydroxymethyl)furfural (HMF) when ammonia or ammonia-producing compounds are present []. This reaction occurs predominantly at neutral pH values and is influenced by temperature and reaction time. For instance, heating honey and sugarcane honey, both containing HMF, led to the formation of various pyridin-3-ols, including this compound as the major product [].

Q2: What is the proposed reaction pathway for the formation of this compound from HMF?

A2: The research suggests a general pathway for pyridin-3-ol formation from 2-oxofurans []. This pathway explains how HMF is converted to this compound, furfural to pyridin-3-ol, and 2-acetylfuran to 2-methylpyridin-3-ol. This suggests a broader applicability of this reaction mechanism for various 2-oxofuran compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.